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molecular formula C7H5BrClNO2 B1338489 2-(Bromomethyl)-4-chloro-1-nitrobenzene CAS No. 31577-25-0

2-(Bromomethyl)-4-chloro-1-nitrobenzene

Cat. No. B1338489
M. Wt: 250.48 g/mol
InChI Key: BHAYQRXZTHPSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399639B2

Procedure details

2-Nitro-5-chlorotoluene (6.0 g, 35.0 mmol), 1,3-dibromo-5,5-dimethyl hydantoin (10.6 g, 37.1 mmol), and 1,1-azobis-(cyclohexanecarbonitrile) (VAZO 88, 400 mg, 16 μmol) were combined in 275 mL of C6H5Cl and stirred. Glacial acetic acid (200 μL) was added and the reaction was heated to 40° C. for 120 h. The reaction was washed with 150 mL of warm saturated bicarbonate, extracted with warm bicarbonate (4×150 mL) and washed with water (150 mL). The organic layer was dried over MgSO4 and the solvent was removed to yield a pink-red oily solid that consists of 2-nitro-5-chlorotoluene (˜40%) and the desired product (˜60%) and can be carried on to the next reaction without further purification. Flash chromatography on silica gel (25:1 hexanes:EtOAc) yields the pure brominated product as a brown solid (38%). 1H NMR (CDCl3, 300 MHz) δ 8.0 (1H, dd), 7.56 (1H, d), 7.45 (1H, dd), 4.79 (2H, s). 13C NMR (CDCl3, 300 MHz) δ 28.43, 127.02, 129.61, 132.37, 134.64, 139.91, 145.96. FTIR (KBr, cm−1) 1604, 1569, 1522, 1474, 1443, 1338, 1306, 1227, 1202, 1109, 1064, 908, 827, 757, 706.93, 827, 757, 707, 685, 524. HRMS (EI) calcd M+, 248.9187; found, 248.9186.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
275 mL
Type
solvent
Reaction Step Six
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[CH3:11])([O-:3])=[O:2].[Br:12]N1C(C)(C)C(=O)N(Br)C1=O.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1.C(O)(=O)C>C1(Cl)C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[CH2:11][Br:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Step Four
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C
Step Six
Name
Quantity
275 mL
Type
solvent
Smiles
C1(=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction was washed with 150 mL of warm saturated bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with warm bicarbonate (4×150 mL)
WASH
Type
WASH
Details
washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield a pink-red oily solid

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CBr)C=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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